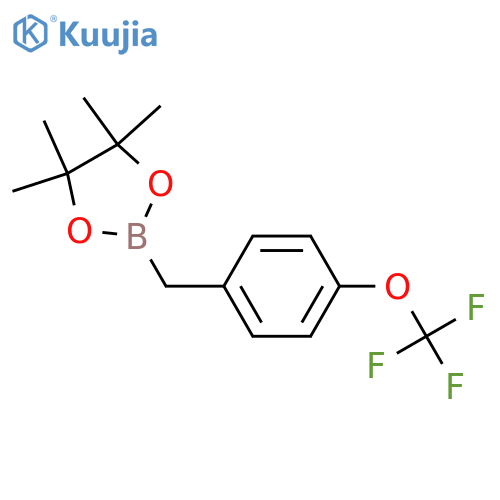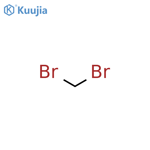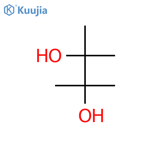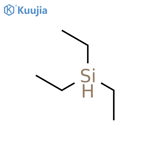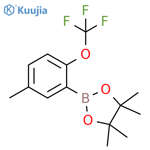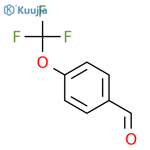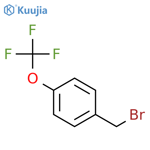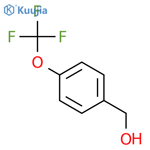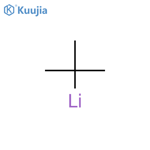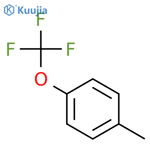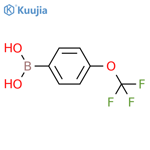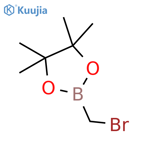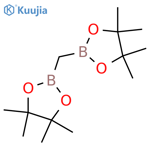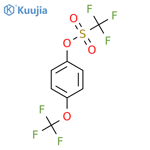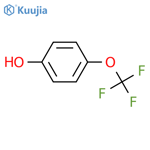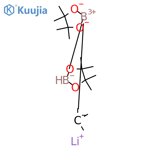| abcr |
AB273947-25g |
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |
872038-32-9 |
95% |
25g |
€807.00 |
2025-02-20 |
|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |
T51270-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane... |
872038-32-9 |
97% |
5g |
¥1618.0 |
2023-09-06 |
|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. |
R021791-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
97% |
5g |
¥1361 |
2024-05-21 |
|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. |
T139368-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
≥97% |
5g |
¥1133.90 |
2023-08-31 |
|
| TRC |
T889670-50mg |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
|
50mg |
$ 65.00 |
2022-06-02 |
|
| eNovation Chemicals LLC |
D766988-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
98% |
5g |
$170 |
2024-06-07 |
|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |
1045310-5g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
98% |
5g |
¥1027.00 |
2024-04-27 |
|
| abcr |
AB273947-1 g |
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |
872038-32-9 |
95% |
1g |
€123.60 |
2023-04-26 |
|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. |
T857718-1g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
≥98% |
1g |
¥241.20 |
2022-08-31 |
|
| Alichem |
A019140957-25g |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |
872038-32-9 |
95% |
25g |
$459.00 |
2023-08-31 |
|
